molecular formula C37H48N4O5 B562496 Lopinavir-d8 CAS No. 1322625-54-6

Lopinavir-d8

货号 B562496
CAS 编号: 1322625-54-6
分子量: 636.863
InChI 键: KJHKTHWMRKYKJE-JOYHXWCXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lopinavir-d8 is a deuterium-labeled version of Lopinavir . Lopinavir is a potent HIV-1 protease inhibitor, which means it inhibits the replication of clinical isolates of HIV-1 .


Synthesis Analysis

Lopinavir-d8 is intended for use as an internal standard for the quantification of Lopinavir by GC- or LC-MS . The synthesis of Lopinavir and its related substances has been observed during the manufacturing process of Lopinavir in the laboratory .


Molecular Structure Analysis

The molecular structure of Lopinavir-d8 is similar to that of Lopinavir, with the difference being the presence of deuterium .


Chemical Reactions Analysis

Lopinavir-d8, like Lopinavir, is a peptidomimetic molecule. It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .


Physical And Chemical Properties Analysis

Lopinavir-d8 has a molecular weight of 636.85 and a molecular formula of C37H40D8N4O5 . It is a solid substance that is slightly soluble in chloroform and methanol .

科学研究应用

  • COVID-19 Treatment : Lopinavir combined with Ritonavir has been evaluated for its potential efficacy in treating COVID-19. Studies have assessed their role in various treatment regimens, often in combination with other medications like hydroxychloroquine or interferon-beta (Kupferschmidt & Cohen, 2020) (Horby et al., 2020).

  • HIV Treatment : Lopinavir/Ritonavir has demonstrated efficacy in the treatment of HIV-1 infection. It is noted for its high genetic barrier to resistance and is beneficial in both antiretroviral-naïve and -experienced patients (Kempf et al., 2004) (Chandwani & Shuter, 2008).

  • Pharmacokinetics : Studies have explored the pharmacokinetics of Lopinavir, including factors like patient characteristics that influence its plasma concentrations (van der Leur et al., 2006).

  • Nanostructured Lipidic Carriers : Research has been conducted on the development of nanostructured lipidic carriers of Lopinavir for brain targeting to reduce HIV-associated neurocognitive disorder (Garg et al., 2019).

  • Drug Resistance and Safety : Investigations have been made into the incidence of drug resistance in HIV treatments involving Lopinavir/Ritonavir, with findings suggesting a lower resistance compared to other treatments (Delaugerre et al., 2009).

  • Combination Therapies : Studies have assessed Lopinavir/Ritonavir in combination with other drugs, examining their effectiveness in various therapeutic strategies, including for diseases like SARS (Chu et al., 2004).

  • Anticancer Potential : A novel NO-releasing derivative of Lopinavir, Lopinavir-NO, has been found to have a stronger anticancer action than Lopinavir in vitro and in vivo, suggesting its potential for treating melanoma (Paskaš et al., 2019).

属性

IUPAC Name

2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHKTHWMRKYKJE-JOYHXWCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lopinavir-d8

Citations

For This Compound
30
Citations
S Quaranta, C Woloch, A Paccou… - Therapeutic drug …, 2009 - journals.lww.com
… Lopinavir-d8 was used as an IS for LPV and was obtained from LGC Standards (Molsheim, France). Ammonium acetate was purchased from VWR Prolabo (Fontenay-sous-Bois, France…
Number of citations: 44 journals.lww.com
PRN Bhuket, P Teerawonganan… - Journal of Health …, 2015 - thaiscience.info
… 50 µL of IS working solution mixture of lopinavir-d8 and ritonavir-d6 was added into aliquoted sample. The analytes and ISTDs were extracted using 0.1 M sodium hydroxide solution …
Number of citations: 1 www.thaiscience.info
NKS Nalini, BTH Hung, PC Prasun, MS Madhusmita… - 2023 - researchsquare.com
… The technique was developed for lopinavir D8 concentrations of 20.00 g/ml and Ritonavir D8 at concentrations of 2,000 g / mL. The accuracy and precision of the analyzes, matrix effect, …
Number of citations: 1 www.researchsquare.com
F Fraissinet, AA Oumar, P Seraissol… - Journal of Mass …, 2022 - Wiley Online Library
… Each antiretroviral drug, EFV, LPV and RTV (Toronto Research Chemicals Inc., North York, Canada), was compared with deuterated internal standards: efavirenz-d4, lopinavir-d8, and …
MO Rafi, G Bhattacharje, K Al-Khafaji… - Journal of …, 2022 - Taylor & Francis
… Among them, lopinavir-d8 and CID59310949 showed the highest binding affinity (–12.5 and –12.4 kcal/mol) with M pro . Lopinavir-d8 is a labelled selective HIV-1 protease inhibiting …
Number of citations: 52 www.tandfonline.com
SM Illamola, L Labat, S Benaboud, R Tubiana… - … of Chromatography B, 2014 - Elsevier
Lopinavir is an HIV protease inhibitor with high protein binding (98–99%) in human plasma. This study was designed to develop an ultrafiltration method to measure the unbound …
Number of citations: 19 www.sciencedirect.com
NKS Nalini, BTH Hung, PC Prasun, MS Madhusmita… - 2023 - europepmc.org
… and Conclusion The technique was developed for lopinavir D8 concentrations of 20.00 g/ml and Ritonavir D8 at concentrations of 2,000 g / mL. The accuracy and precision of the …
Number of citations: 0 europepmc.org
U Duthaler, B Berger, S Erb, M Battegay… - Journal of Mass …, 2017 - Wiley Online Library
… nevirapine-d3, efavirenz-d5 and lopinavir-d8 were products of Toronto Research Chemicals (… concentration of 1 μg/ml for nevirapine-d3 and at 2 μg/ml for efavirenz-d5 and lopinavir-d8. …
Z Djerada, C Feliu, C Tournois, D Vautier… - … of Pharmaceutical and …, 2013 - Elsevier
… Lopinavir-d8 was used as an IS for lopinavir. Tenofovir-d6 was used as an IS for tenofovir. … Amprenavir-d4, lopinavir-d8, nevirapine-d5 and tenofovir-d6 were prepared at 250.00 ng/ml …
Number of citations: 80 www.sciencedirect.com
AA Kim, BS Parekh, M Umuro, T Galgalo, R Bunnell… - PLoS …, 2016 - journals.plos.org
… Efavirenz-d5, nevirapine-d3, lopinavir-d8 and lamivudine- 15 N 2 , 13 C were used as the … ions m/z 120.2 and m/z 191.2 for lopinavir and lopinavir-d8, m/z 230.2 and m/z 233.2 to the …
Number of citations: 35 journals.plos.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。